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Compound of Interest

Compound Name: JNJ10191584

Cat. No.: B1672985 Get Quote

An In-Depth Technical Guide to JNJ10191584 as a Chemical Probe for Histamine H4 Receptor

(H4R) Studies

Introduction
JNJ10191584, also known as VUF 6002, is a potent and highly selective antagonist for the

histamine H4 receptor (H4R).[1][2] Its development has been a significant advancement in

studying the physiological and pathological roles of H4R, a G protein-coupled receptor

predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T

cells, and dendritic cells.[3][4][5][6] As an orally active compound with excellent selectivity for

human and rodent H4R, JNJ10191584 serves as a critical chemical probe for elucidating the

receptor's function in inflammatory and immune responses.[1][3][4] This guide provides a

comprehensive overview of JNJ10191584, including its pharmacological data, key

experimental protocols, and the signaling pathways it modulates, to support its use in

preclinical research.

Data Presentation: Pharmacological Profile
The efficacy of a chemical probe is defined by its potency and selectivity. JNJ10191584
exhibits high affinity for the H4 receptor with minimal interaction with other histamine receptor

subtypes, making it an ideal tool for targeted studies.

Table 1: Binding Affinity and Selectivity of JNJ10191584
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Target Species K_i_ (nM)
Selectivity
Fold (vs. H4R)

Reference

Histamine H4

Receptor (H4R)
Human 26 - [1][2]

Human 79.42 - [7]

Histamine H3

Receptor (H3R)
Human 14,100 >540 [1][2]

Human 3,981 >50 [7]

Table 2: Functional Activity of JNJ10191584
Assay Cell Type IC_50_ (nM) Reference

Eosinophil

Chemotaxis Inhibition
Human 530 [1][7]

Mast Cell Chemotaxis

Inhibition
Human 138 [1][7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are key experimental protocols used to characterize JNJ10191584.

Radioligand Binding Assays (for Affinity Determination)
This assay quantifies the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (K_i_) of JNJ10191584 for the H4 receptor.

Materials:

Membrane preparations from cells recombinantly expressing the target receptor (e.g.,

human H4R).

Radioligand, such as [³H]-histamine.
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JNJ10191584 at various concentrations.

Assay Buffer (e.g., Tris-EDTA buffer).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation counter.

Methodology:

Incubate the cell membrane preparations with a fixed concentration of [³H]-histamine.

Add increasing concentrations of JNJ10191584 to compete with the radioligand for

binding to the H4R.

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set duration (e.g., 30

minutes) to reach equilibrium.[8]

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.[8]

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[8]

Measure the radioactivity retained on the filters using a liquid scintillation counter.

Determine non-specific binding in the presence of a high concentration of an unlabeled

H4R ligand.[8]

Calculate the IC_50_ value (the concentration of JNJ10191584 that inhibits 50% of

specific radioligand binding) from competition curves.

Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation, which accounts for

the concentration and affinity of the radioligand.[8]

Chemotaxis Assays (for Functional Antagonism)
This assay measures a compound's ability to inhibit the directed migration of immune cells, a

key function mediated by H4R.
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Objective: To determine the functional potency (IC_50_) of JNJ10191584 in inhibiting H4R-

mediated chemotaxis.

Materials:

Immune cells expressing H4R (e.g., human eosinophils or mast cells).

Chemoattractant (e.g., histamine or a selective H4R agonist).

JNJ10191584 at various concentrations.

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.

Methodology:

Pre-incubate the immune cells with various concentrations of JNJ10191584 or vehicle

control.

Place the chemoattractant in the lower chamber of the chemotaxis apparatus.

Add the pre-incubated cells to the upper chamber, separated by the microporous

membrane.

Incubate the chamber for a sufficient time (e.g., 3 hours) to allow cell migration towards

the chemoattractant.[1]

Quantify the number of cells that have migrated to the lower chamber, typically by cell

counting via microscopy or flow cytometry.

Plot the percentage inhibition of cell migration against the concentration of JNJ10191584
to determine the IC_50_ value.

In Vivo Models of Inflammation and Autoimmunity
JNJ10191584's oral activity makes it suitable for use in animal models to probe the role of H4R

in disease.

Objective: To evaluate the therapeutic potential of H4R antagonism in disease models.
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Example Model 1: TNBS-Induced Colitis in Rats

Protocol: Colitis is induced in rats. JNJ10191584 is administered orally at doses of 30 and

100 mg/kg.[7]

Endpoints: Assessment of colonic injury, mucosal thickness, and inflammatory markers.[7]

Example Model 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

Protocol: EAE, a model for multiple sclerosis, is induced in SJL/J mice. JNJ10191584 is

administered orally at 6 mg/kg once daily.[6][9]

Endpoints: Clinical scoring of disease progression, analysis of T-cell populations (Th1,

Th17, Tregs) in the spleen, and mRNA expression of key cytokines and transcription

factors in the brain.[6][9]

Signaling Pathways and Visualizations
H4R is a G_i_/o protein-coupled receptor. Its activation by histamine initiates a signaling

cascade that JNJ10191584 effectively blocks. This antagonism allows researchers to dissect

the downstream consequences of H4R signaling in various cellular contexts.
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Caption: H4R signaling pathway blocked by JNJ10191584.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1672985?utm_src=pdf-body
https://www.caymanchem.com/product/42265/jnj-10191584-(maleate)
https://www.caymanchem.com/product/42265/jnj-10191584-(maleate)
https://www.benchchem.com/product/b1672985?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10607370/
https://pubmed.ncbi.nlm.nih.gov/37894952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10607370/
https://pubmed.ncbi.nlm.nih.gov/37894952/
https://www.benchchem.com/product/b1672985?utm_src=pdf-body
https://www.benchchem.com/product/b1672985?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for evaluating H4R antagonists like JNJ10191584.
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Caption: Logical framework for using JNJ10191584 as a chemical probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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